1-Bromo-2,2,3-trimethylbutane

Vue d'ensemble

Description

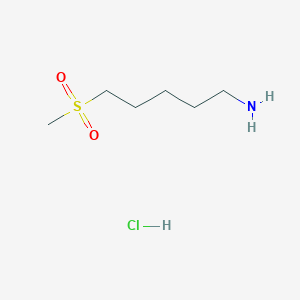

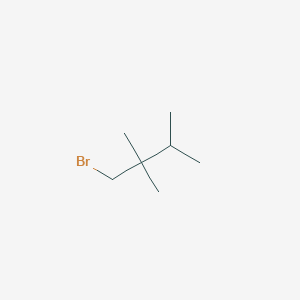

1-Bromo-2,2,3-trimethylbutane is a chemical compound with the molecular formula C7H15Br . It has an average mass of 179.098 Da and a monoisotopic mass of 178.035706 Da .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2,2,3-trimethylbutane consists of a bromine atom attached to a carbon atom, which is also attached to two methyl groups and a butyl group . The molecule has a total of 2 freely rotating bonds .

Physical And Chemical Properties Analysis

1-Bromo-2,2,3-trimethylbutane has a density of 1.1±0.1 g/cm³, a boiling point of 150.8±8.0 °C at 760 mmHg, and a vapor pressure of 4.8±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.2±3.0 kJ/mol and a flash point of 37.4±13.6 °C . The compound has a molar refractivity of 42.1±0.3 cm³ and a molar volume of 157.7±3.0 cm³ .

Applications De Recherche Scientifique

Solvolysis Mechanism Studies

The solvolysis of tertiary bromoalkanes, including compounds similar to 1-Bromo-2,2,3-trimethylbutane, has been extensively studied to understand the mechanisms underlying nucleophilic solvent participation. These studies contribute significantly to the understanding of solvent effects on reaction mechanisms and rates, particularly in SN1 and SN2 reactions. For example, Liu et al. (2009) investigated the solvolysis of a range of tertiary bromoalkanes in various solvents, analyzing the correlation analyses using the Grunwald-Winstein equations. Their findings indicate a significant influence of nucleophilic solvent participation, shedding light on normal trends of reactivity and the overarching influence of solvent assistance on reactivity order among similar compounds (Liu, Hou, & Tsao, 2009).

Combustion and Fuel Additive Research

The combustion characteristics and potential of 1-Bromo-2,2,3-trimethylbutane as a gasoline octane booster have been explored. Atef et al. (2019) developed a detailed kinetic model for the combustion of triptane (another name for 1-Bromo-2,2,3-trimethylbutane), emphasizing its high octane rating and potential for catalytic production from biomass derivatives. This research highlights the compound's ignition properties and its role in enhancing fuel efficiency and reducing emissions in engine relevant conditions (Atef et al., 2019).

Catalysis and Chemical Synthesis

1-Bromo-2,2,3-trimethylbutane's utility in chemical synthesis, particularly in catalysis and as an intermediate in organic reactions, has been documented. Ahn, Temel, and Iglesia (2009) reported on the selective formation of triptane from dimethyl ether on acid zeolites, illustrating the compound's role in homologation routes. This study provides insight into selective methylation and the intrinsic properties of carbenium ions, which are critical for achieving high selectivity in chemical synthesis (Ahn, Temel, & Iglesia, 2009).

Material Science and Separation Technologies

The applications of 1-Bromo-2,2,3-trimethylbutane extend into material science, particularly in the development of separation technologies. Volkov, Volkov, and Khotimskiǐ (2009) explored the use of poly[(1-trimethylsilyl)-1-propyne]-based membranes for liquid-liquid separation, demonstrating the chemical resistance and efficiency of these membranes in the separation of organic compounds. This research has implications for industrial processes, including the recovery of organic products from fermentation broths and the design of membranes for nanofiltration of organic media (Volkov, Volkov, & Khotimskiǐ, 2009).

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-2,2,3-trimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-6(2)7(3,4)5-8/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFXUQKSFQVMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)

![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)

![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)

![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)

![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)